Cas no 1340448-68-1 (3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE)

3-Methyl-1,2,4-triazolo[4,3-a]pyrazine-8-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with significant utility in organic synthesis and pharmaceutical research. Its reactive sulfonyl chloride group enables efficient derivatization, making it a valuable intermediate for constructing sulfonamides and other functionalized triazolopyrazine compounds. The methyl substitution at the 3-position enhances stability while maintaining reactivity, offering a balance between shelf life and synthetic versatility. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its ability to introduce sulfonamide moieties into target structures. Its high purity and consistent performance make it a reliable choice for advanced synthetic applications.
3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE structure
1340448-68-1 structure
商品名:3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE
CAS番号:1340448-68-1
MF:C6H5ClN4O2S
メガワット:232.64749789238
MDL:MFCD20304283
CID:5243638

3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE 化学的及び物理的性質

名前と識別子

    • 1,2,4-Triazolo[4,3-a]pyrazine-8-sulfonyl chloride, 3-methyl-
    • 3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE
    • MDL: MFCD20304283
    • インチ: 1S/C6H5ClN4O2S/c1-4-9-10-5-6(14(7,12)13)8-2-3-11(4)5/h2-3H,1H3
    • InChIKey: PIHUCWYEKOTMEL-UHFFFAOYSA-N
    • ほほえんだ: C12=NN=C(C)N1C=CN=C2S(Cl)(=O)=O

3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-276814-10.0g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
10.0g
$2638.0 2023-03-01
Enamine
EN300-276814-10g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
10g
$2638.0 2023-09-10
Enamine
EN300-276814-0.05g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
0.05g
$515.0 2023-09-10
Enamine
EN300-276814-0.25g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
0.25g
$564.0 2023-09-10
Enamine
EN300-276814-2.5g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
2.5g
$1202.0 2023-09-10
Enamine
EN300-276814-5.0g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
5.0g
$1779.0 2023-03-01
Enamine
EN300-276814-0.1g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
0.1g
$540.0 2023-09-10
Enamine
EN300-276814-5g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
5g
$1779.0 2023-09-10
Enamine
EN300-276814-1g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
1g
$614.0 2023-09-10
Enamine
EN300-276814-0.5g
3-METHYL-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE-8-SULFONYL CHLORIDE
1340448-68-1 95%
0.5g
$589.0 2023-09-10

3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE 関連文献

3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDEに関する追加情報

Recent Advances in the Application of 3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE (CAS: 1340448-68-1) in Chemical Biology and Pharmaceutical Research

3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE (CAS: 1340448-68-1) is a sulfonyl chloride derivative that has recently gained attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery. This compound serves as a versatile intermediate for the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting signal transduction pathways. Recent studies have explored its utility in medicinal chemistry, highlighting its role in the construction of heterocyclic scaffolds with improved pharmacological properties.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE as a key building block for the synthesis of novel triazolopyrazine-based inhibitors targeting protein kinases involved in cancer progression. The study reported that derivatives synthesized from this intermediate exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the low nanomolar range. Structural optimization efforts focused on modifying the sulfonyl chloride moiety to enhance selectivity and reduce off-target effects, leading to promising preclinical candidates.

Another significant application of this compound was reported in Bioorganic & Medicinal Chemistry Letters, where it was utilized as a precursor for the development of fluorescent probes targeting enzymatic activity. The sulfonyl chloride group allowed for efficient conjugation with various fluorophores, enabling the creation of sensitive detection systems for studying enzyme kinetics and inhibitor screening. This approach has opened new avenues for high-throughput screening in drug discovery programs.

The stability and reactivity of 3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE have been systematically investigated in several recent publications. A 2024 study in Organic Process Research & Development examined optimal storage conditions and handling procedures for this compound, emphasizing the importance of moisture control and temperature regulation to maintain its reactivity. These findings have practical implications for large-scale pharmaceutical production using this intermediate.

Emerging research suggests potential applications of this compound beyond kinase inhibitors. A recent patent application (WO2023124567) describes its use in the synthesis of PROTAC (PROteolysis TArgeting Chimera) molecules, where it serves as a linker component connecting target protein binders to E3 ubiquitin ligase recruiters. This innovative approach leverages the compound's chemical properties to facilitate the development of novel targeted protein degradation therapeutics.

Future research directions for 3-METHYL-1,2,4TRIAZOLO4,3-APYRAZINE-8-SULFONYL CHLORIDE include exploration of its utility in covalent inhibitor design and further optimization of its derivatives for improved drug-like properties. Ongoing studies are investigating its potential in addressing challenging drug targets, particularly in oncology and inflammatory diseases, where selective kinase inhibition remains a critical therapeutic strategy.

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